Enantiomeric Excess via Enzymatic Resolution
In a biocatalytic cascade, the target (S)-enantiomer can be accessed with strict stereochemical control. The haloalkane dehalogenase LinB converts rac-1,3-dibromobutane to (S)-4-bromo-1,3-butanediol as an intermediate. While the maximum ee of the final diol was 35% before full hydrolysis, the enzymatic route demonstrates inherent enantioselectivity for the (S)-configuration at the secondary alcohol position, contrasting with a non-stereoselective chemical hydrolysis that would yield a racemic mixture [1].
| Evidence Dimension | Enantiomeric Excess (ee) of (S)-butane-1,3-diol (secondary alcohol configuration) |
|---|---|
| Target Compound Data | Maximum ee of 35% for (S)-butane-1,3-diol, the non-brominated analog, indicating (S)-selectivity. |
| Comparator Or Baseline | Racemic mixture (ee = 0%) via non-stereoselective hydrolysis |
| Quantified Difference | An ee of 35% versus 0% for a non-selective process, establishing enantiomeric preference. |
| Conditions | Hydrolytic dehalogenation of rac-1,3-dibromobutane by LinB enzyme in aqueous buffer. |
Why This Matters
This demonstrates the feasibility of producing the (S)-enantiomer with measurable enantiomeric enrichment, which is a prerequisite for the compound's value as a chiral building block.
- [1] Gross, J., Prokop, Z., Janssen, D., Faber, K., & Hall, M. (2016). Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. ChemBioChem, 17(15), 1437–1441. View Source
